molecular formula C6H8O7 B1196412 Isocitric acid CAS No. 320-77-4

Isocitric acid

Cat. No. B1196412
CAS RN: 320-77-4
M. Wt: 192.12 g/mol
InChI Key: ODBLHEXUDAPZAU-UHFFFAOYSA-N
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Description

Isocitric acid, a crucial biochemical compound, is involved in the Krebs tricarboxylic acid cycle, a central metabolic pathway in cells. It plays a significant role in cellular respiration, found in all living cells utilizing this biochemical mechanism. This substance, particularly its dextrorotatory enantiomorph, is present in substantial amounts in plants of the Crassulaceae family and is essential for biochemists due to its involvement in various biochemical processes (Vickery, 1962).

Synthesis Analysis

The synthesis of this compound and its derivatives, including its lactone and homothis compound forms, has been explored through various chemical pathways. For instance, a stereoselective synthesis from dimethyl D-malate dianion led to the preparation of this compound lactone with good yield, demonstrating the compound's synthesis flexibility (Schmitz, Rouanet-Dreyfuss, Tueni, & Biellmann, 1996). Furthermore, microbial production routes have also been identified, highlighting the possibility of biotechnological synthesis for pharmaceutical standards (Kamzolova & Morgunov, 2019).

Molecular Structure Analysis

The molecular structure of this compound, particularly the configuration of its two asymmetric carbon atoms, has been elucidated through x-ray crystallographic analysis, confirming the cis configuration of its carboxylic acid groups (Glusker, Patterson, Love, & Dornberg, 1963).

Chemical Reactions and Properties

This compound's chemical properties, including its enzymatic and non-enzymatic reactions, have been extensively studied. For example, the enzymatic conversion of this compound to α-ketoglutarate through isocitrate dehydrogenase highlights its biochemical significance (Brubaker, Dyer, Stoddard, & Koshland, 1996). Additionally, the oxidative decarboxylation of this compound in the presence of montmorillonite clay has shown the influence of catalytic processes on its transformation into α-ketoglutaric acid, underscoring the compound's chemical reactivity (Naidja & Siffert, 1990).

Scientific Research Applications

  • Application in Disease Prevention and Treatment : (2R,3S)-isocitric acid has been recognized not only as a biochemical reagent but also as a promising substance for the prevention and treatment of certain diseases. Research has shown its potential in microbial synthesis, enzyme regulation, and overproduction mechanisms (Kamzolova & Morgunov, 2019).

  • Antioxidant Activity : Isocitric acid has been identified as a compound with powerful antioxidant activity. This property makes it a viable candidate for combating oxidative stress. The utilization of waste from the alcohol industry for this compound production by Yarrowia lipolytica demonstrates the acid's practical application and sustainability potential (Kamzolova et al., 2021).

  • Nomenclature and Structural Importance : The importance of this compound in biochemistry, particularly as part of the Krebs cycle, necessitates a clear understanding of its structure and nomenclature. Studies have delved into the configurational relationships of its asymmetric centers, demonstrating its biochemical significance (Vickery, 1962).

  • Synthetic Derivatives and Biological Evaluation : this compound derivatives have been synthesized and evaluated for biological activities, including inhibition of superoxide release and tumor necrosis factor-alpha release. These findings suggest therapeutic potential in various health conditions (Tori et al., 2000).

  • Prebiotic Chemistry Implications : The radiolytic behavior of this compound, particularly its transformation into other Krebs cycle acids under gamma irradiation, indicates its role in chemical evolution processes and relevance in prebiotic chemistry (Negrón-Mendoza & Ramos-Bernal, 2015).

Mechanism of Action

Target of Action

Isocitric acid primarily targets several enzymes, including Isocitrate dehydrogenase [NADP] in organisms like Escherichia coli (strain K12) and Azotobacter vinelandii, Aconitate hydratase, mitochondrial , Isocitrate dehydrogenase [NADP], mitochondrial , and Isocitrate dehydrogenase [NADP] cytoplasmic in humans .

Mode of Action

This compound interacts with its targets, primarily the enzyme isocitrate dehydrogenase , which catalyzes the oxidative decarboxylation of isocitrate, producing alpha-ketoglutarate (α-ketoglutarate) and CO2 . This is a rate-limiting step in the citric acid cycle.

Biochemical Pathways

This compound is a crucial intermediate in the citric acid cycle , also known as the Krebs cycle or TCA cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. Isocitrate is formed from citrate with the help of the enzyme aconitase , and is acted upon by isocitrate dehydrogenase .

Result of Action

The action of this compound in the citric acid cycle contributes to the production of energy in the form of ATP. It is also used as a marker to detect the authenticity and quality of fruit products, most often citrus juices .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the production of this compound by the yeast Yarrowia lipolytica, it is recommended to cultivate the yeast under nitrogen deficiency conditions, high aeration (60% of air saturation), an addition of 15 mM itaconic acid, and 2.4 mg/L iron . These conditions lead to a higher yield of this compound.

Safety and Hazards

Isocitric acid may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Isocitric acid has been shown to effectively treat iron deficient anemia . Additionally, it could be used to treat Parkinson’s disease . Yarrowia lipolytica can be used to produce this compound and is inexpensive compared to other methods .

properties

IUPAC Name

1-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBLHEXUDAPZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1637-73-6 (tri-hydrochloride salt)
Record name Isocitric acid
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DSSTOX Substance ID

DTXSID60861871
Record name 3-Carboxy-2,3-dideoxypentaric acid
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Molecular Weight

192.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Isocitric acid
Source Human Metabolome Database (HMDB)
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Solubility

466 mg/mL
Record name Isocitric acid
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CAS RN

320-77-4
Record name Isocitric acid
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Record name Isocitric acid
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Record name 3-Carboxy-2,3-dideoxypentaric acid
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Record name 3-carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid
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Record name ISOCITRIC ACID
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Record name Isocitric acid
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Melting Point

162 - 165 °C
Record name Isocitric acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is isocitric acid, and what is its role in the citric acid cycle?

A1: (2R,3S)-Isocitric acid is an organic acid and an important intermediate in the citric acid cycle, a central metabolic pathway for energy production in living organisms. [, , ] It is formed from citric acid through the enzyme-catalyzed isomerization by aconitase and is subsequently oxidized to α-ketoglutaric acid by isocitrate dehydrogenase. []

Q2: How does the availability of this compound affect citric acid production in yeast?

A2: In yeasts like Yarrowia lipolytica, this compound is often produced alongside citric acid. [, , , , , , ] The ratio of these acids is influenced by factors such as strain characteristics, pH, nitrogen availability, and the presence of specific inhibitors. [, , , ] For instance, nitrogen limitation can favor this compound production, while certain mutant strains predominantly produce citric acid. [, ]

Q3: What is the significance of the ratio between citric acid and this compound in fruit juices?

A3: The ratio of citric acid to D-isocitric acid serves as a marker for the authenticity of citrus juices. [, , , , , ] Adulteration with non-citrus components can alter this ratio, providing a means of quality control. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H8O7, and its molecular weight is 192.12 g/mol. [, ]

Q5: How can the different isomers of this compound be separated?

A5: Separating this compound isomers, particularly from its isomer citric acid, can be challenging. One effective method is through esterification, where the distinct physical properties of the resulting esters allow for separation. For example, citric acid trimethyl ester crystallizes, while (2R,3S)-isocitric acid trimethyl ester remains liquid, enabling separation by filtration. []

Q6: How does the presence of citrate affect the measurement of this compound?

A6: Citrate has been shown to significantly increase the rotation of the molybdate complexes of this compound. [, ] This interference necessitates careful consideration when using polarimetric methods to determine this compound concentrations, especially in samples containing both acids. [, ]

Q7: What factors influence the production of this compound by Yarrowia lipolytica?

A7: Several factors affect the production of this compound by Yarrowia lipolytica, including:

  • Carbon Source: Y. lipolytica can utilize various carbon sources, including n-alkanes, glucose, sunflower oil, and glycerol. [, , , , , , ]
  • Nitrogen Limitation: Limiting nitrogen supply is crucial for shifting the metabolism towards organic acid production. [, , , ]
  • pH: pH influences the ratio of citric acid to this compound produced. [, ]
  • Metal Ions: The presence of iron is essential, particularly for the enzyme aconitase involved in this compound synthesis. [, ]
  • Inhibitors: The addition of inhibitors like itaconic acid can selectively target specific enzymes and favor this compound production. []

Q8: What are the potential applications of this compound?

A8: this compound has potential applications in various sectors, including:

  • Food Industry: Its role as a naturally occurring acid in citrus fruits makes it potentially valuable as a food additive. [, ]
  • Pharmaceuticals: Emerging research highlights this compound's potential antioxidant properties, suggesting possible applications in addressing oxidative stress-related conditions. [, , , ]
  • Chemical Synthesis: As a chiral building block, this compound holds promise as a starting material for synthesizing various compounds. []

Q9: How is this compound typically analyzed and quantified?

A9: Several analytical techniques are employed for the analysis and quantification of this compound, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to separate and quantify this compound, especially in complex mixtures like fruit juices and fermentation broths. [, , , , ]
  • Enzymatic Assays: Specific enzymatic reactions coupled with spectrophotometric detection provide accurate quantification of this compound. [, , ]
  • Capillary Electrophoresis (CE): CE, particularly when combined with chiral selectors, enables the separation and quantification of this compound enantiomers. [, , , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity for analyzing this compound, even in the presence of high concentrations of citric acid. []

Q10: Why is it important to control and assure the quality of this compound in its various applications?

A11: Ensuring the quality and purity of this compound is crucial, especially for its applications in food and pharmaceuticals. [, ] Factors such as the presence of impurities, isomeric purity, and microbial contamination can impact its safety and efficacy. [, ] Stringent quality control measures during production, isolation, and storage are essential to maintain its quality and meet regulatory standards. [, ]

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